
Tetramethylscutellarein
Overview
Description
Tetramethylscutellarein is a tetramethoxyflavone and the tetra-O-methyl derivative of scutellarein . It has a role as an antimutagen and a plant metabolite . It is functionally related to a scutellarein .
Synthesis Analysis
The encapsulation of Tetramethylscutellarein into a Generation four (G4) Polyamidoamine (PAMAM) dendrimer was achieved by a co-precipitation method . The encapsulation efficiency was 77.8% ± 0.69% and a loading capacity of 6.2% ± 0.06% .Molecular Structure Analysis
The molecular formula of Tetramethylscutellarein is C19H18O6 . The structure is related to that of scutellarein .Chemical Reactions Analysis
While specific chemical reactions involving Tetramethylscutellarein are not detailed in the search results, it’s worth noting that machine learning models have been used to accurately predict a wide range of chemical reactions .Scientific Research Applications
Antimicrobial Activity
Scutellarein tetramethyl ether has been shown to modulate bacterial resistance to antimicrobial drugs, most likely through efflux pump inhibition. This suggests its potential use in combating antibiotic-resistant bacteria and enhancing the efficacy of existing antimicrobial agents .
Anti-Cancer Properties
Research indicates that Scutellarein tetramethyl ether can inhibit the breast cancer resistance protein (BCRP), which is involved in drug resistance in cancer cells. This property could be leveraged to improve the effectiveness of chemotherapy by preventing cancer cells from pumping out drugs .
Anti-Inflammatory Effects
The compound has demonstrated the ability to suppress key inflammatory pathways, such as inhibiting the IkappaB kinase complex and preventing the translocation of p65, which in turn reduces the expression of COX-2 and iNOS. These findings suggest its potential application in treating inflammatory diseases .
Anti-Mutagenic Activity
Scutellarein tetramethyl ether has also shown anti-mutagenic activity, which could be important in preventing mutations that may lead to cancer or other genetic disorders .
Cardiovascular Health
While not directly related to Scutellarein tetramethyl ether, its parent compound, scutellarin, has been used in traditional Chinese medicine for cardiovascular benefits. It’s possible that Scutellarein tetramethyl ether could share some of these properties and may contribute to cardiovascular health through its anti-inflammatory and antioxidant activities .
Neuroprotective Potential
Again, drawing from the properties of scutellarin, there is a possibility that Scutellarein tetramethyl ether could offer neuroprotective benefits, potentially aiding in the treatment or prevention of neurodegenerative diseases .
Mechanism of Action
Scutellarein tetramethyl ether, also known as 4’,5,6,7-Tetramethoxyflavone, Tetramethylscutellarein, Tetra-O-methylscutellarein, or Tetramethyl-O-scutellarin, is a bioactive compound with a wide range of pharmacological effects .
Target of Action
The primary targets of Scutellarein tetramethyl ether are the NF-κB pathway and the efflux pumps in bacteria . The NF-κB pathway plays a crucial role in regulating the immune response to infection, and efflux pumps are proteins involved in bacterial resistance .
Mode of Action
Scutellarein tetramethyl ether exhibits anti-inflammatory activity by interacting with the NF-κB pathway . It also modulates bacterial resistance via efflux pump inhibition . Furthermore, it can enhance blood coagulation .
Biochemical Pathways
The compound affects several biochemical pathways. It may relate to the apoptotic program and cytokine inhibition by regulating a panel of signaling pathways, such as NF-κB/MAPK, IκBa/NF-κB, TRAF2/NF-κB, and PTEN/Akt/NF-κB .
Pharmacokinetics
It’s known that the metabolic actions and synthetic derivative promotions of scutellarein were mostly based on the substitution of hydroxyl groups .
Result of Action
The molecular and cellular effects of Scutellarein tetramethyl ether’s action include anti-inflammatory activity, modulation of bacterial resistance, and enhancement of blood coagulation . It also has wide pharmacological effects, such as anticancer, anti-inflammation, antioxidant, antiobesity, and vasorelaxant .
properties
IUPAC Name |
5,6,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(25-14)10-16(22-2)18(23-3)19(17)24-4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSUMOWUGDXZHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151522 | |
| Record name | 4',5,6,7-Tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tetramethylscutellarein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030575 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Tetramethylscutellarein | |
CAS RN |
1168-42-9 | |
| Record name | 5,6,7,4′-Tetramethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1168-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4',5,6,7-Tetramethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001168429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scutellarein tetramethyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4',5,6,7-Tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAMETHYLSCUTELLAREIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWN851IYG6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tetramethylscutellarein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030575 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
166 - 167 °C | |
| Record name | Tetramethylscutellarein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030575 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


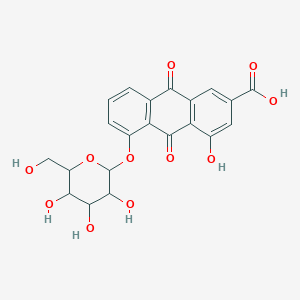

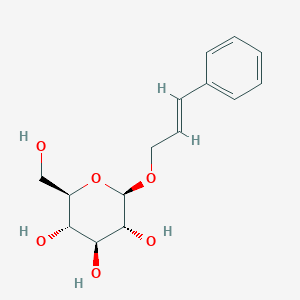

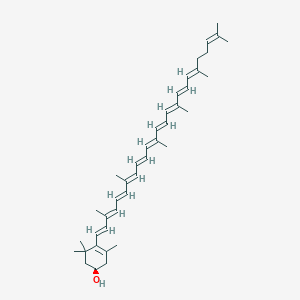
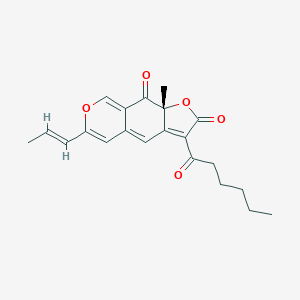
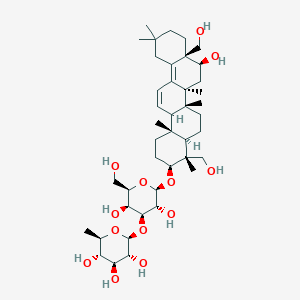
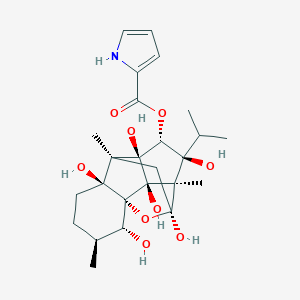

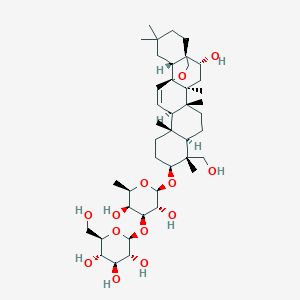

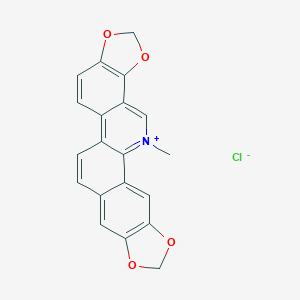
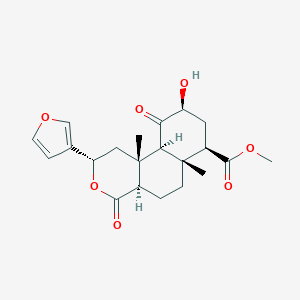
![2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol](/img/structure/B192323.png)